molecular formula C21H22O5 B6614447 Licoagrochalcone C CAS No. 325144-68-1

Licoagrochalcone C

Cat. No.: B6614447
CAS No.: 325144-68-1
M. Wt: 354.4 g/mol
InChI Key: RDYZHQQZLIBKBP-WEVVVXLNSA-N
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Description

Licoagrochalcone C is a naturally occurring chalcone, a type of flavonoid, found in the roots of Glycyrrhiza glabra (licorice). Chalcones are characterized by their open-chain flavonoid structure, which consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound has been studied for its various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .

Preparation Methods

Licoagrochalcone C can be synthesized through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is carried out in an alcohol solvent like ethanol. The reaction conditions include refluxing the mixture for several hours to obtain the desired chalcone product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Chemical Reactions Analysis

Licoagrochalcone C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of dihydrochalcones. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings of this compound, leading to the formation of various substituted chalcones.

Scientific Research Applications

    Chemistry: Licoagrochalcone C serves as a valuable intermediate in the synthesis of other flavonoid derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound is used to study its effects on cellular processes, including its anti-inflammatory and antioxidant activities. It has shown potential in modulating signaling pathways and gene expression.

    Medicine: this compound exhibits promising pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. .

    Industry: In the cosmetic industry, this compound is used for its antioxidant properties, which help protect the skin from oxidative stress and aging.

Mechanism of Action

The mechanism of action of licoagrochalcone C involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines and mediators . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and upregulating antioxidant enzymes .

Comparison with Similar Compounds

Licoagrochalcone C is similar to other chalcones, such as licoagrochalcone A, licochalcone B, and glycyglabrone. These compounds share a similar flavonoid structure and exhibit comparable biological activities. this compound is unique in its specific substitution pattern and its potent inhibitory activity on NF-κB transcription .

Similar Compounds

  • Licoagrochalcone A
  • Licochalcone B
  • Glycyglabrone
  • Kanzonol Y

This compound stands out due to its specific molecular structure and its significant biological activities, making it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

(E)-1-(3,4-dihydroxyphenyl)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-13(2)4-8-16-18(23)10-6-14(21(16)26-3)5-9-17(22)15-7-11-19(24)20(25)12-15/h4-7,9-12,23-25H,8H2,1-3H3/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYZHQQZLIBKBP-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1OC)C=CC(=O)C2=CC(=C(C=C2)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1OC)/C=C/C(=O)C2=CC(=C(C=C2)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325144-68-1
Record name Licoagrochalcone C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325144681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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